molecular formula C8H13NO4 B3190652 Ethyl 3-acetamido-2-oxobutanoate CAS No. 454426-80-3

Ethyl 3-acetamido-2-oxobutanoate

Cat. No.: B3190652
CAS No.: 454426-80-3
M. Wt: 187.19 g/mol
InChI Key: OHUHHIUQRHRGQK-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-2-oxobutanoate (IUPAC name: this compound) is an organic compound featuring an ethyl ester backbone with an acetamido group at position 3 and a ketone (oxo) group at position 2. This compound is a positional isomer of ethyl 2-acetamido-3-oxobutanoate (CAS 5431-93-6), which has the acetamido and oxo groups reversed . Key characteristics of such compounds include:

  • Molecular formula: C₈H₁₃NO₄ (shared with its isomer) .
  • Functional groups: The acetamido group (-NHCOCH₃) and oxo group (-CO-) influence reactivity, solubility, and biological activity.

Properties

CAS No.

454426-80-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 3-acetamido-2-oxobutanoate

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

OHUHHIUQRHRGQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(C)NC(=O)C

Canonical SMILES

CCOC(=O)C(=O)C(C)NC(=O)C

sequence

A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-2-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Scientific Research Applications

Ethyl 3-acetamido-2-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the acetamido group facilitates the attack on electrophilic centers. The presence of the oxo group enhances its reactivity towards various chemical transformations .

Comparison with Similar Compounds

Positional Isomer: Ethyl 2-Acetamido-3-Oxobutanoate

  • Structure : Acetamido at position 2, oxo at position 3 .
  • Properties: Melting point: Not explicitly reported, but analogs with similar substituents (e.g., hydrazono derivatives) show melting points of 156–175°C . Applications: Used as intermediates in organic synthesis, particularly for heterocyclic compounds .

Derivatives with Hydrazono and Sulfamoyl Groups (Purve, 2014)

Compounds 2a–2d from share the ethyl oxobutanoate backbone but incorporate sulfamoylphenyl hydrazono substituents:

Compound Substituent Molecular Weight Melting Point (°C) Synthesis Method
2a N-acetylsulfamoylphenyl hydrazono 367 156–158 Diazotization and coupling with ethyl acetoacetate
2b Variant of 2a 367 156–158 Similar to 2a
2c N-pyridin-2-ylsulfamoylphenyl hydrazono 367 173–175 Modified coupling reaction

Methyl Ester Analog: Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Methyl ester with benzoylamino substituent at position 2 .
  • Synthesis: Condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under reflux with p-toluenesulfonic acid (PTSA) .
  • Applications: Intermediate for synthesizing enamino esters, which are precursors to heterocycles like pyrazoles .

Acetoacetanilide (CAS 102-01-2)

  • Structure : N-phenyl-3-oxobutanamide (lacks the ethyl ester group) .
  • Properties: Molecular formula: C₁₀H₁₁NO₂. Applications: Widely used as a pigment intermediate due to its stability and reactivity with diazonium salts .

Ethyl 2-Methyl-3-Oxobutanoate

  • Structure : Methyl group at position 2, oxo at position 3 .
  • Key differences : Simpler structure lacking the acetamido group, leading to lower polarity and different reactivity.
  • Synthesis: Not detailed in evidence but likely involves alkylation of acetoacetate esters .

Structural and Functional Insights

Impact of Substituent Position

  • Positional isomerism: The acetamido group’s position (2 vs. 3) affects hydrogen bonding and tautomerism. For example, ethyl 2-acetamido-3-oxobutanoate may exhibit stronger intramolecular hydrogen bonding between the acetamido NH and the adjacent ketone, influencing solubility and crystallization .

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